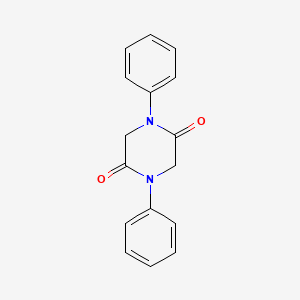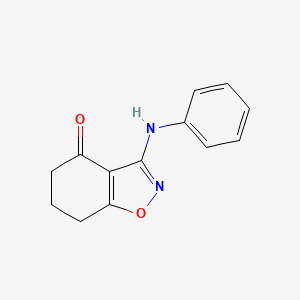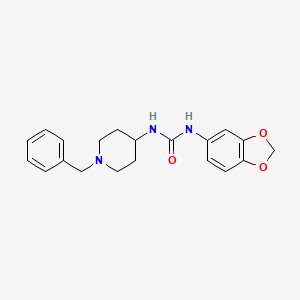
1,4-Diphenylpiperazine-2,5-dione
描述
1,4-Diphenylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-diphenyl-2,5-piperazinedione is 266.105527694 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
1,4-Diphenyl-2,5-piperazinedione, also known as a diketopiperazine (DKP), is a class of organic compounds related to piperazine but containing two amide linkages Dkps are known to interact with a wide range of biological targets due to their structural diversity .
Mode of Action
It has been suggested that dkps can inhibit the activities of bacteria, fungi, viruses, and potentially protozoa, as well as exhibit antitumor and antiprion properties
Biochemical Pathways
1,4-Diphenyl-2,5-piperazinedione is reported to have antioxidant activity . Antioxidants are capable of inhibiting free radicals, which play an important role in human diet, protection of foods, anti-aging cosmetics, among others
Result of Action
It has been suggested that dkps can inhibit the activities of bacteria, fungi, viruses, and potentially protozoa, as well as exhibit antitumor and antiprion properties .
Action Environment
It’s worth noting that dkps are synthesized by a wide range of organisms, including bacteria, fungi, more complex marine microorganisms, and even mammals . This suggests that the compound’s action may be influenced by various environmental factors.
生化分析
Biochemical Properties
1,4-Diphenyl-2,5-piperazinedione plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, it has demonstrated antioxidant properties by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals . These interactions help in preventing oxidative damage to vital biomolecules, thereby protecting cells from oxidative stress. Additionally, 1,4-diphenyl-2,5-piperazinedione has shown potential in inhibiting quorum sensing-dependent factors in Pseudomonas aeruginosa, reducing proteolytic and elastolytic activities .
Cellular Effects
1,4-Diphenyl-2,5-piperazinedione exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to reduce the production of quorum sensing-dependent factors in Pseudomonas aeruginosa, which can affect bacterial communication and virulence . Furthermore, its antioxidant properties help in stabilizing mitochondrial membrane potential, reducing reactive oxygen species (ROS) production, and promoting cell survival via an IL-6/Nrf2 positive-feedback loop .
Molecular Mechanism
The molecular mechanism of 1,4-diphenyl-2,5-piperazinedione involves several key interactions at the molecular level. It has been observed to bind with biomolecules, leading to enzyme inhibition or activation. For example, it interacts with chloranil to form an adduct through dehydrogenation followed by 1,3-dipolar cycloaddition . Additionally, it stabilizes mitochondrial membrane potential and decreases ROS production, thereby restraining cell apoptosis and promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-diphenyl-2,5-piperazinedione have been studied over time. It has shown stability and sustained antioxidant activity in various in vitro and in vivo studies. The compound’s stability and degradation over time have been evaluated, revealing its potential for long-term use in preventing oxidative damage
Dosage Effects in Animal Models
The effects of 1,4-diphenyl-2,5-piperazinedione vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant antioxidant and antimicrobial activities without causing adverse effects . At higher dosages, there may be potential toxic effects, including kidney injury and increased levels of certain biomarkers . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,4-Diphenyl-2,5-piperazinedione is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the IL-6/Nrf2 loop pathway, which plays a crucial role in oxidative stress response and cell survival . The compound’s involvement in these pathways helps in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 1,4-diphenyl-2,5-piperazinedione within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
1,4-Diphenyl-2,5-piperazinedione exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in stabilizing mitochondrial membrane potential and reducing oxidative stress.
属性
IUPAC Name |
1,4-diphenylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-18(14-9-5-2-6-10-14)16(20)11-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTGGFFRHMKGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367002 | |
| Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20635-51-2 | |
| Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4766705.png)
![N-(1-PHENYLETHYL)-N'-(1-{[4-({[(1-PHENYLETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA](/img/structure/B4766709.png)
![N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)

![tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate](/img/structure/B4766744.png)
![5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline](/img/structure/B4766757.png)
![5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}-2-(4-TOLUIDINO)-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B4766764.png)
![N-{2-chloro-4-[(2,5-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4766768.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766773.png)
![4-(4-methylbenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4766774.png)

![Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate](/img/structure/B4766791.png)
![5-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766814.png)
![N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766816.png)
